2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate
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Overview
Description
2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate is a chemical compound with the molecular formula C_7H_16O_2. It is known for its sedative, anticonvulsant, and muscle relaxant properties . This compound is closely related to other alkyl diols and carbamates, which have similar pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate typically involves the reaction of 2,2-diethyl-1,3-propanediol with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or amines (NH_2^-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s pharmacological properties make it useful in studying the effects of sedatives and muscle relaxants.
Medicine: It has potential therapeutic applications due to its sedative and anticonvulsant effects.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate involves its interaction with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and muscle relaxant effects. The compound may also interact with other molecular targets and pathways involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Meprobamate: Another carbamate with similar sedative and muscle relaxant properties.
Phenaglycodol: A related compound with anticonvulsant effects.
2-Methyl-2-propyl-1,3-propanediol: A structurally similar diol with comparable pharmacological activity.
Uniqueness
2,2-Diethyl-1,3-propanediol carbamate isopropylcarbamate is unique due to its specific combination of diol and carbamate functional groups, which contribute to its distinct pharmacological profile. Its ability to act as both a sedative and muscle relaxant makes it valuable in various scientific and medical applications .
Properties
CAS No. |
22131-27-7 |
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Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-ethylbutyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-12(6-2,7-17-10(13)15)8-18-11(16)14-9(3)4/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16) |
InChI Key |
SIUIZWIFPPQMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC(=O)N)COC(=O)NC(C)C |
Origin of Product |
United States |
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